molecular formula C20H18BrN3O4 B8177220 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole

Cat. No.: B8177220
M. Wt: 444.3 g/mol
InChI Key: YJNCADCXFPFHBN-UHFFFAOYSA-N
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Description

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole is a chemical compound with the molecular formula C20H18BrN3O4. It is characterized by the presence of a pyrazole ring substituted with a bromine atom, a methyl group, and a bis(benzyloxycarbonyl)amino group. This compound is often used in organic synthesis and research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groupsThe final step involves the protection of the amino groups with Cbz groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, deprotected amines, and oxidized derivatives .

Scientific Research Applications

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The Cbz protecting groups play a crucial role in stabilizing the compound and preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-[Bis(Cbz)amino]-4-chloro-1-methylpyrazole
  • 5-[Bis(Cbz)amino]-4-fluoro-1-methylpyrazole
  • 5-[Bis(Cbz)amino]-4-iodo-1-methylpyrazole

Uniqueness

5-[Bis(Cbz)amino]-4-bromo-1-methylpyrazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

benzyl N-(4-bromo-2-methylpyrazol-3-yl)-N-phenylmethoxycarbonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O4/c1-23-18(17(21)12-22-23)24(19(25)27-13-15-8-4-2-5-9-15)20(26)28-14-16-10-6-3-7-11-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNCADCXFPFHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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